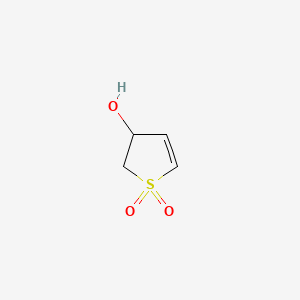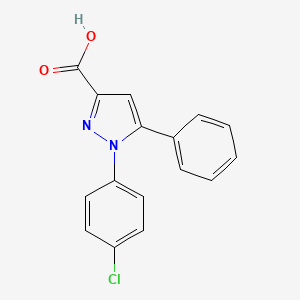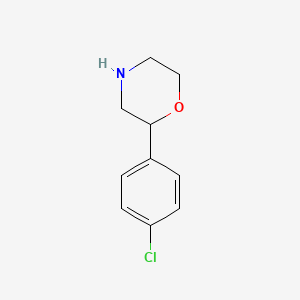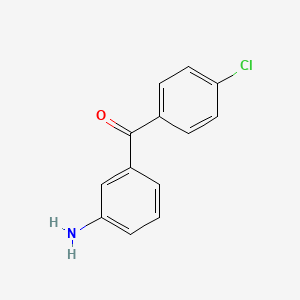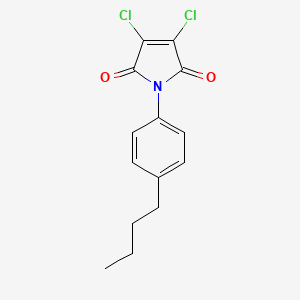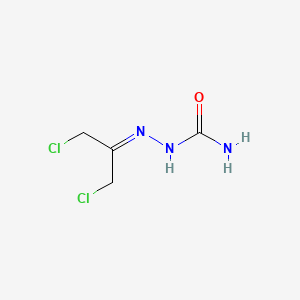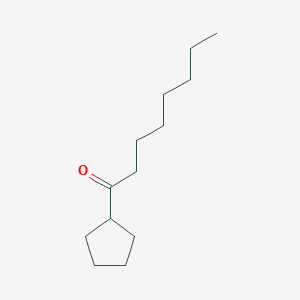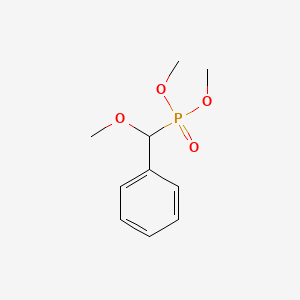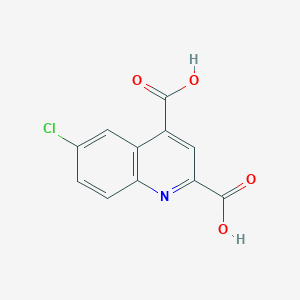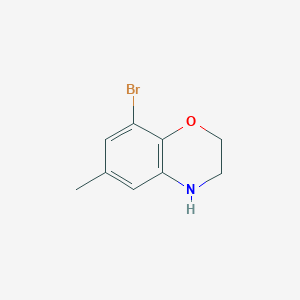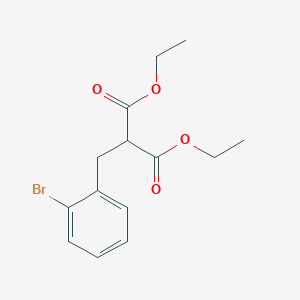
Diethyl 2-(2-bromobenzyl)malonate
Übersicht
Beschreibung
Diethyl 2-(2-bromobenzyl)malonate is a chemical compound that is a derivative of malonic acid. It is characterized by the presence of a bromobenzyl group attached to the malonate structure. This compound is of interest in organic chemistry due to its utility in various synthetic applications, including the formation of vinyl malonates, polysubstituted pyranones, and tetracarbonyl derivatives through zinc-mediated addition reactions to alkynes .
Synthesis Analysis
The synthesis of diethyl 2-(2-bromobenzyl)malonate and its derivatives can be achieved through different methods. One approach involves the zinc-mediated regioselective addition of diethyl bromomalonate to alkynes, which can lead to the formation of vinyl malonates. Further reactions with acid chlorides or oxalyl chloride and an amine can yield 2H-pyran-2-ones and tetracarbonyl derivatives, respectively, in a one-pot multi-step reaction sequence . Another method includes the reaction of polybromobenzyl bromides with diethyl malonate sodium salt, which results in the formation of diethyl 2-(polybromobenzyl)malonates .
Molecular Structure Analysis
The molecular structure of diethyl 2-(2-bromobenzyl)malonate derivatives has been studied using various analytical techniques. For instance, diethyl 2-(4-methylbenzylidene)malonate, a related compound, was characterized by NMR, mass spectroscopy, and X-ray diffraction studies, revealing its crystallization in the monoclinic crystal system with specific unit cell parameters . Similarly, substituted diethyl malonates have been characterized by NMR and X-ray crystal structure analysis, providing insights into their molecular configurations and intermolecular interactions .
Chemical Reactions Analysis
Diethyl 2-(2-bromobenzyl)malonate can participate in various chemical reactions. It can form electron-donor-acceptor (EDA) complexes with other compounds, and the stability of these complexes can be influenced by π-electron interactions between adjacent benzene rings . Additionally, the compound can undergo condensation reactions to form bichromophoric compounds, which exhibit exciplex formation in both fluid media and polymer matrices .
Physical and Chemical Properties Analysis
The physical and chemical properties of diethyl 2-(2-bromobenzyl)malonate derivatives can be influenced by their molecular structure. For example, the kinetics of the bromination of diethyl malonate, a related compound, have been studied, showing that the rate of bromination is determined by the rate at which the ester loses a proton to basic ions or molecules in the solution . The crystal and molecular structure of these compounds can also dictate their supramolecular architecture, as seen in diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates, where hydrogen bonding due to regioisomerism plays a significant role .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis via Knoevenagel Condensation : Diethyl 2-(4-methylbenzylidene)malonate, similar in structure to Diethyl 2-(2-bromobenzyl)malonate, is synthesized using a Knoevenagel condensation reaction, indicating the compound's role in organic synthesis methodologies (Achutha et al., 2016).
Formation in Reaction with Polybromobenzyl Bromides : The compound forms as a result of reactions involving polybromobenzyl bromides and diethyl malonate sodium salt in specific conditions (Shishkin et al., 2001).
Molecular and Crystal Structure Analysis : Extensive studies on compounds like diethyl 2-(4-methylbenzylidene)malonate, which share a core structure with Diethyl 2-(2-bromobenzyl)malonate, provide insights into their molecular and crystal structures, contributing to our understanding of their chemical properties (Achutha et al., 2016).
Applications in Chemistry and Material Science
Study of Electron-Donor-Acceptor Complex Formation : Research on derivatives of diethyl 2,2-bis(dinitrobenzyl)malonate and diethyl 2,2-bis(4-dimethylaminobenzyl)malonate, which are structurally related to Diethyl 2-(2-bromobenzyl)malonate, helps in understanding electron-donor-acceptor complex formation, a crucial aspect in materials science (Ohno & Kumanotani, 1981).
Exciplex Formation in Polymer Matrices : The study of bichromophoric compounds like diethyl 2-(9-anthrylmethyl)-2-(p-N,N-dimethylaminobenzyl)malonate highlights the potential for exciplex formation in polymer matrices, relevant for materials science and engineering (Yuan et al., 1989).
Synthesis of C-Glycosyl Malonates : Diethyl 2-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl) malonate, synthesized from reactions involving diethyl malonate, serves as an intermediate for other chemical syntheses, showcasing the versatility of compounds like Diethyl 2-(2-bromobenzyl)malonate in organic chemistry (Hanessian & Pernet, 1974).
Insights into Chemical Reactions and Properties
Reaction with Vinyltrimethylsilane : The addition of diethyl bromomalonate to vinyltrimethylsilane, with diethyl bromomalonate being structurally similar to Diethyl 2-(2-bromobenzyl)malonate, provides insights into the reaction mechanisms and potential applications in synthetic organic chemistry (Amriev et al., 1985).
Hydrolysis Studies : Investigating the hydrolysis of compounds like diethyl 2-(perfluorophenyl)malonate, which is structurally related to Diethyl 2-(2-bromobenzyl)malonate, aids in understanding their chemical behavior and potential applications (Taydakov & Kiskin, 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
diethyl 2-[(2-bromophenyl)methyl]propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO4/c1-3-18-13(16)11(14(17)19-4-2)9-10-7-5-6-8-12(10)15/h5-8,11H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTUKNWHBBEELY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1Br)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70511512 | |
| Record name | Diethyl [(2-bromophenyl)methyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70511512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(2-bromobenzyl)malonate | |
CAS RN |
66192-11-8 | |
| Record name | Diethyl [(2-bromophenyl)methyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70511512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

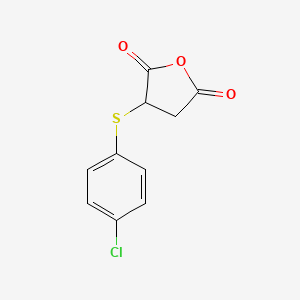
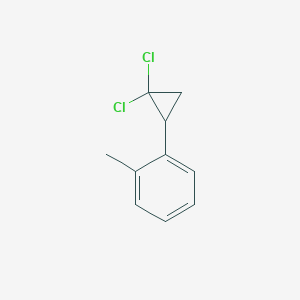
![2H-Imidazo[4,5-b]pyridin-2-one, 3-(1,3-benzodioxol-5-yl)-1,3-dihydro-](/img/structure/B3032897.png)
